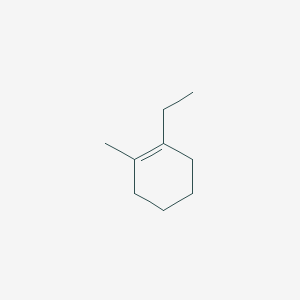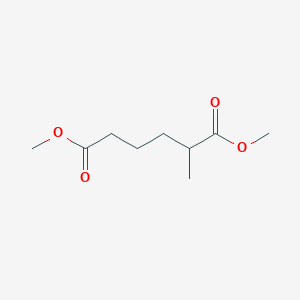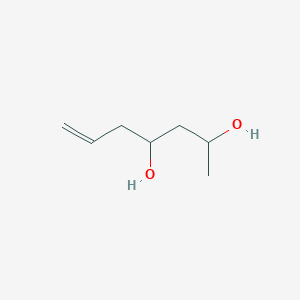
3,9,10-Trimethoxyberbine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9,10-Trimethoxyberbine is a naturally occurring alkaloid that has been found in several plant species. It has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. In
Wirkmechanismus
The mechanism of action of 3,9,10-Trimethoxyberbine is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also work by activating the opioid receptors in the brain, which are involved in pain perception.
Biochemische Und Physiologische Effekte
Several studies have shown that 3,9,10-Trimethoxyberbine has biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,9,10-Trimethoxyberbine in lab experiments is that it is a naturally occurring compound, which may make it safer for use in humans than synthetic compounds. Additionally, it has been shown to have multiple potential pharmacological properties, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 3,9,10-Trimethoxyberbine. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, with a focus on developing targeted therapies for conditions such as arthritis and chronic pain. Another direction is to investigate its potential as an antitumor agent, with a focus on developing targeted therapies for different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,9,10-Trimethoxyberbine, which may lead to the development of more effective therapies.
Synthesemethoden
The synthesis of 3,9,10-Trimethoxyberbine can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents to extract the alkaloid from plant material. Chemical synthesis involves the use of chemical reactions to produce the alkaloid from simpler chemical compounds.
Wissenschaftliche Forschungsanwendungen
3,9,10-Trimethoxyberbine has been studied for its potential pharmacological properties. Several studies have shown that it has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Additionally, it has been found to have antitumor properties, making it a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
19845-29-5 |
|---|---|
Produktname |
3,9,10-Trimethoxyberbine |
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
UPXYTXFSZSYUNV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
Synonyme |
6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



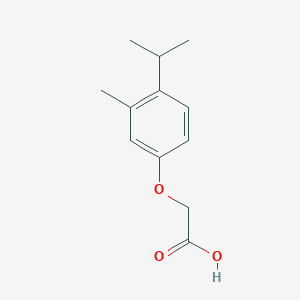
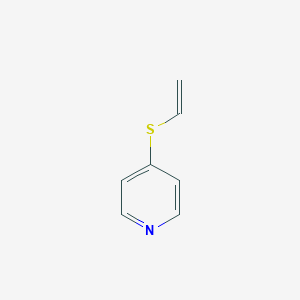
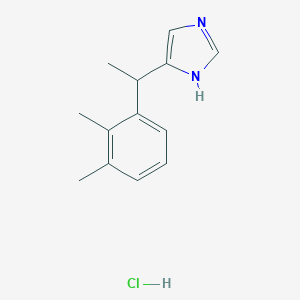

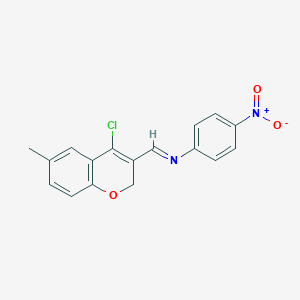
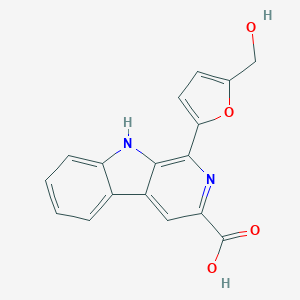
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
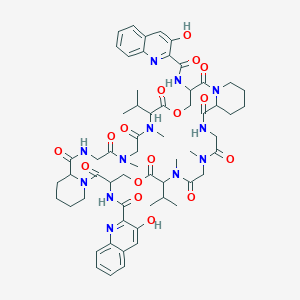
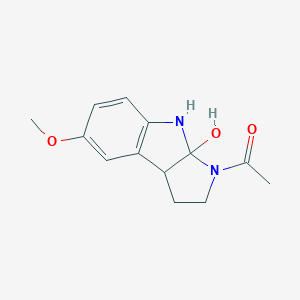
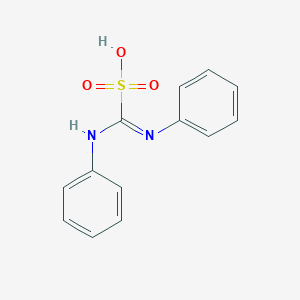
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
